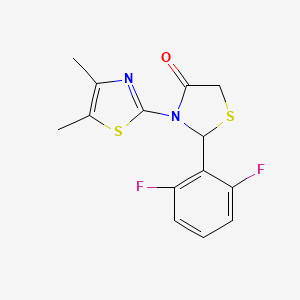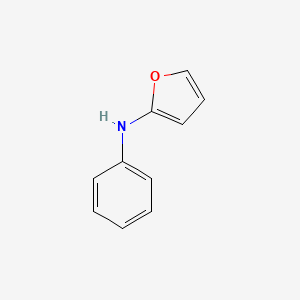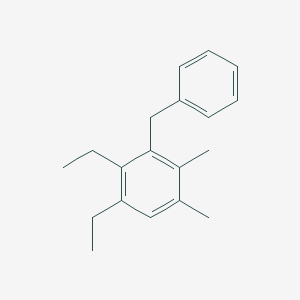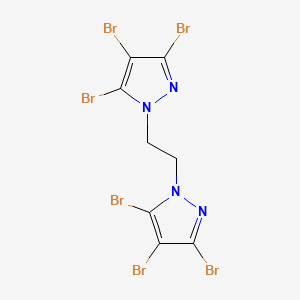![molecular formula C25H18O2 B14179099 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-89-5](/img/structure/B14179099.png)
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of naphthopyrans, which are characterized by their photochromic properties, meaning they can change color when exposed to light. The compound’s structure includes a naphthalene ring fused with a pyran ring, and it is substituted with phenyl groups, enhancing its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of naphthol with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, forming the naphthopyran ring system .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthopyrans .
Aplicaciones Científicas De Investigación
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of photochromic lenses and other optical devices.
Mecanismo De Acción
The mechanism of action of 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This process involves the formation of a colored merocyanine form, which can revert to the original colorless form in the absence of light. The excited singlet and triplet states play crucial roles in this photochromic mechanism .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties but different substitution patterns.
1H-Naphtho[2,3-c]pyran-4-ol: A related compound with hydroxyl substitution, affecting its reactivity and applications.
1H-Naphtho[2,3-c]pyran, 3,4-dihydro-5,10-dimethoxy-: A derivative with methoxy groups, influencing its electronic properties and stability.
Uniqueness
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its specific substitution pattern with phenyl groups, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring robust photochromic materials .
Propiedades
Número CAS |
923026-89-5 |
|---|---|
Fórmula molecular |
C25H18O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1,10-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)24-21(22)15-19-13-7-8-14-20(19)23(24)17-9-3-1-4-10-17/h1-15,25H,16H2 |
Clave InChI |
LBNBRVYITCYHAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC3=CC=CC=C3C(=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)


![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)





![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)

![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
